molecular formula C₂₈H₂₉D₃N₂O₅ B1154436 Olodaterol Benzyl Ether-d3

Olodaterol Benzyl Ether-d3

Cat. No.: B1154436
M. Wt: 479.58
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olodaterol Benzyl Ether-d3 is a deuterated analog of olodaterol, a long-acting β2-adrenoceptor agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD). The deuterium substitution at three hydrogen atoms (denoted by "-d3") enhances metabolic stability, making it valuable as an internal standard in pharmacokinetic studies or for investigating drug metabolism . While the parent compound, olodaterol, is approved for clinical use (e.g., in combination with tiotropium), the deuterated form is primarily utilized in analytical and research settings to improve detection accuracy in mass spectrometry-based assays .

Properties

Molecular Formula

C₂₈H₂₉D₃N₂O₅

Molecular Weight

479.58

Synonyms

8-[(1R)-1-Hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-6-(phenylmethoxy)-2H-1,4-benzoxazin-3-(4H)-one-d3

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Profile and Mechanism of Action

Olodaterol selectively activates β2-adrenergic receptors in bronchial smooth muscle, inducing prolonged bronchodilation. Its benzyl ether moiety contributes to its extended duration of action, allowing once-daily (QD) administration via the Respimat® inhaler . In clinical practice, olodaterol is often combined with tiotropium (a long-acting muscarinic antagonist, LAMA) to optimize bronchodilation in COPD patients .

Comparison with Other Long-Acting Beta-Agonists (LABAs)

Efficacy in Lung Function Improvement

Olodaterol’s efficacy has been directly compared to other LABAs, such as indacaterol and vilanterol , through indirect meta-analyses and clinical trials:

  • FEV1 Improvements: In a phase II trial, olodaterol (2–10 µg) added to tiotropium (5 µg) increased trough FEV1 by 0.024–0.057 L after 4 weeks, with the 10 µg dose achieving statistical significance (p<0.05) . This dose-response relationship mirrors olodaterol monotherapy data .
  • Indirect Comparison with Indacaterol: No significant differences in FEV1 or FVC were observed between olodaterol and indacaterol under similar trial conditions, though head-to-head studies are lacking .

Table 1: Efficacy of Olodaterol in Combination Therapy

Olodaterol Dose (µg) Trough FEV1 Increase (L) Statistical Significance (vs. Tiotropium Monotherapy)
2 0.024 Not significant
5 0.033 Not significant
10 0.057 Significant (p<0.05)

Source:

Duration of Action

Olodaterol’s 24-hour bronchodilation profile (QD dosing) matches formoterol (twice-daily dosing) in maintaining FEV1 and FVC . This QD regimen offers convenience over LABAs requiring multiple daily doses.

Table 2: Adverse Event Rates in Combination Therapies

Treatment AE Incidence Most Common AEs (>3%)
Tiotropium/Olodaterol 31% COPD exacerbation (8%), viral URTI (6%)
Umeclidinium/Vilanterol 25% COPD exacerbation (8%), viral URTI (5%)

Source:

Pharmacokinetic and Detection Profiles

  • Detection in Doping Control : Olodaterol and vilanterol are detectable in urine via LC-MS/MS after therapeutic inhalation. Olodaterol produces one metabolite, while vilanterol is detected primarily as the parent compound .
  • Metabolic Stability : Deuterium in Olodaterol Benzyl Ether-d3 reduces metabolic degradation, enhancing its utility in analytical workflows .

Clinical Trial Data and Limitations

  • Phase III Trials: Tiotropium/olodaterol (5/5 µg) showed sustained FEV1 improvements over 24 hours, with tolerability matching monotherapies .

Q & A

Basic: What are the primary applications of Olodaterol Benzyl Ether-d3 in pharmacological research?

This compound, a deuterated analog of olodaterol, is primarily used as an internal standard in mass spectrometry (MS)-based assays to quantify non-deuterated olodaterol in biological matrices. Its deuterium substitution minimizes isotopic interference, enabling precise measurement of pharmacokinetic parameters such as bioavailability and metabolic stability. Researchers should validate its use by comparing retention times and fragmentation patterns with the non-deuterated compound to ensure analytical specificity .

Advanced: How can researchers optimize LC-MS/MS methods to resolve this compound from endogenous metabolites in plasma samples?

To distinguish this compound from endogenous compounds:

  • Chromatographic Separation : Use a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to exploit subtle polarity differences caused by deuterium substitution.
  • Mass Spectrometry : Monitor transitions specific to the deuterated m/z ratio (e.g., +3 Da shift) and confirm via MS/MS fragmentation.
  • Matrix Effects : Perform post-column infusion studies to identify ion suppression/enhancement and adjust extraction protocols (e.g., solid-phase extraction vs. protein precipitation) .

Basic: What synthetic strategies are employed to introduce deuterium into this compound?

Deuterium is typically incorporated via acid- or base-catalyzed exchange at the benzyl ether position. For example:

  • Deuterated Benzyl Bromide : React olodaterol with deuterated benzyl bromide (C₆D₅CH₂Br) under nucleophilic substitution conditions.
  • Isotopic Exchange : Use D₂O or deuterated solvents under controlled pH and temperature to replace protons at specific sites.
    Post-synthesis, validate isotopic purity (>98%) using high-resolution NMR (¹H/²H ratio) and MS .

Advanced: How does deuterium substitution impact the stability of this compound under long-term storage?

Deuterated compounds exhibit kinetic isotope effects , potentially altering chemical stability. For this compound:

  • Thermal Stability : Store at −20°C in amber vials under inert gas (argon/nitrogen) to prevent deuteration loss via back-exchange.
  • Photodegradation : Avoid UV exposure, as benzyl ether derivatives are prone to radical-mediated decomposition.
  • Humidity Control : Use desiccants to minimize hydrolysis, which could cleave the benzyl ether group .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of aerosolized particles.
  • Waste Disposal : Collect chemical waste in designated containers for incineration, as halogenated/deuterated compounds require specialized disposal .

Advanced: What methodologies validate the isotopic enrichment and purity of this compound?

  • NMR Spectroscopy : ²H NMR quantifies deuterium incorporation at specific sites, while ¹H NMR identifies residual non-deuterated impurities.
  • High-Resolution MS : Measure exact mass to confirm the +3 Da shift and isotopic distribution patterns (e.g., M+3 peak intensity).
  • Chromatographic Purity : Use ultra-HPLC with a charged aerosol detector (CAD) to detect non-deuterated contaminants at <0.1% levels .

Basic: How does this compound facilitate dose-response studies in preclinical models?

As an internal standard, it corrects for variability in sample preparation and instrument drift. For example:

  • Spike-Recovery Experiments : Add a known concentration of this compound to biological samples (plasma/tissue homogenates) before extraction.
  • Calibration Curves : Use deuterated/non-deuterated peak area ratios to generate linear regression models (R² >0.99) .

Advanced: What are the implications of deuterium substitution on Olodaterol’s receptor-binding affinity in vitro?

While deuterium generally has minimal effects on pharmacodynamics, steric hindrance at the benzyl ether site could alter β₂-adrenergic receptor interactions. Conduct competitive binding assays (e.g., radioligand displacement) to compare IC₅₀ values between deuterated and non-deuterated forms. Molecular dynamics simulations may further elucidate conformational changes .

Basic: How should researchers troubleshoot batch-to-batch variability in this compound synthesis?

  • Quality Control (QC) : Implement in-process checks (e.g., TLC, FTIR) to monitor reaction progress.
  • Purification : Use preparative HPLC to isolate the deuterated product from unreacted precursors.
  • Documentation : Maintain detailed records of reaction conditions (temperature, solvent purity) to identify variability sources .

Advanced: Can this compound be used in positron emission tomography (PET) tracer development?

While not directly a PET tracer, its deuterated structure can inform the design of ¹¹C- or ¹⁸F-labeled analogs. For example:

  • Isotopic Log D Studies : Compare lipophilicity (log D) between deuterated and non-deuterated forms to predict blood-brain barrier penetration.
  • Metabolic Stability : Use this compound to identify metabolic "hotspots" vulnerable to deuteration in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.